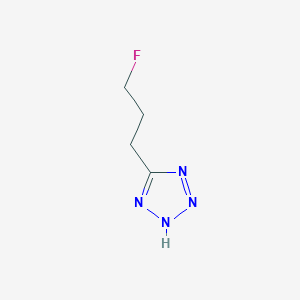
5-(3-Fluoropropyl)-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Functionalization
Tetrazoles, including 5-(3-Fluoropropyl)-2H-tetrazole, serve as key synthetic heterocycles in various domains such as organic and coordination chemistry, explosives, and notably in medicinal chemistry. These compounds are pivotal as intermediates in synthesizing other heterocycles and act as activators in oligonucleotide synthesis. 5-Substituted tetrazoles, in particular, are recognized for their bioisosteric resemblance to carboxylic acids, offering similar acidities but with enhanced lipophilicity and metabolic stability. This review elaborates on the preparation and functionalization of 5-substituted tetrazoles, emphasizing the synthetic methodologies ranging from acidic media/proton catalysis to organometallic or organosilicon azides approaches. It also highlights the challenges and strategies in achieving regioselective functionalization, providing insights into microwave-assisted synthetic techniques (Roh, Vávrová, & Hrabálek, 2012).
Coordination Polymers and Physical Properties
Tetrazole compounds, through in situ hydrothermal synthesis, have contributed to the development of metal-organic coordination polymers with intriguing chemical and physical properties. This synthesis method, using zinc salt as a catalyst, has revealed the role of metal species in tetrazole compound synthesis and led to compounds exhibiting second harmonic generation, fluorescence, ferroelectric, and dielectric behaviors. Such coordination compounds find applications in organic synthesis and are expected to inspire further research in chemistry (Zhao, Qu, Ye, & Xiong, 2008).
High Energy Compounds
The study on 5-(Fluorodinitromethyl)-2H-tetrazole and its tetrazolates has led to the preparation and characterization of new high-energy compounds, showcasing the potential of fluorinated tetrazoles in this domain. These compounds are synthesized through cycloaddition reactions and have been thoroughly characterized, offering insights into their safety (impact and friction sensitivity) and thermal stability. This research underscores the applicability of fluorinated tetrazoles in creating high-energy materials (Haiges & Christe, 2015).
Fluorogenic, Two-Photon-Triggered Photoclick Chemistry
The development of naphthalene-based tetrazoles for two-photon excitation demonstrates the utility of tetrazole compounds in live cell imaging. These compounds, upon activation by a femtosecond pulsed laser, engage in cycloaddition reactions, offering a method for real-time, spatially controlled imaging of cellular structures. This innovative approach highlights the role of tetrazoles in advancing fluorescence imaging techniques, providing tools for studying biological processes with high spatial and temporal resolution (Yu, Ohulchanskyy, An, Prasad, & Lin, 2013).
Safety And Hazards
Orientations Futures
The future directions for research on “5-(3-Fluoropropyl)-2H-tetrazole” would likely depend on its potential applications. For instance, if it’s a promising drug candidate, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .
Propriétés
IUPAC Name |
5-(3-fluoropropyl)-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FN4/c5-3-1-2-4-6-8-9-7-4/h1-3H2,(H,6,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWVWZWSZLMPMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NNN=N1)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoropropyl)-2H-tetrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

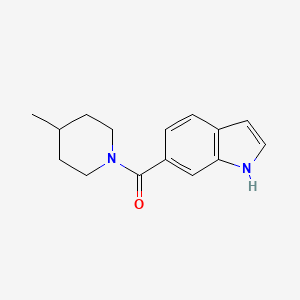
![N-mesityl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2369528.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide](/img/structure/B2369530.png)
![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2369532.png)
![8-(4-ethoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369534.png)

![1-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2369536.png)
![2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid](/img/structure/B2369538.png)
![N-[3-[4-(2,6-Dichlorobenzoyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2369539.png)
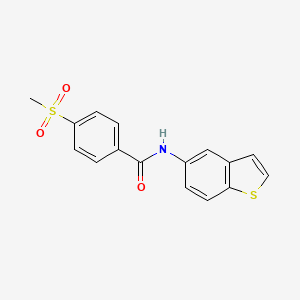
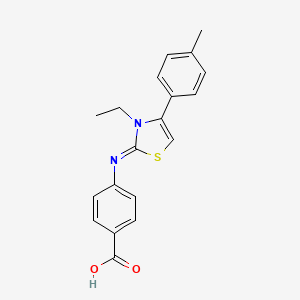
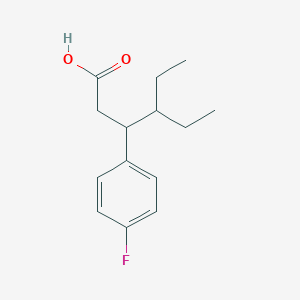
![2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2369544.png)